Methyl D-alanylglycinate
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Overview
Description
Methyl D-alanylglycinate is a compound of interest in various fields of chemistry and biology It is a derivative of amino acids and esters, combining the properties of both functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl D-alanylglycinate can be synthesized through the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane. This reaction is typically carried out at room temperature and results in the formation of the methyl ester hydrochloride . The process is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods may also incorporate purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl D-alanylglycinate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Transesterification: The exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Solvents: Methanol, ethanol.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Transesterification: Produces a new ester and an alcohol.
Scientific Research Applications
Methyl D-alanylglycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl D-alanylglycinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. The compound’s effects are mediated through its conversion to active forms, which then participate in various biochemical processes .
Comparison with Similar Compounds
Methyl D-alanylglycinate can be compared to other similar compounds, such as:
Methyl esters of other amino acids: These compounds share similar esterification and hydrolysis properties but differ in their specific amino acid residues.
Ethyl esters: Similar in structure but with an ethyl group instead of a methyl group, leading to differences in reactivity and solubility
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPJFKYVJYBFH-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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